molecular formula C12H17BBrNO3 B3251835 2-Bromo-3-methoxypyridine-5-boronic acid pinacol ester CAS No. 2121512-66-9

2-Bromo-3-methoxypyridine-5-boronic acid pinacol ester

Cat. No. B3251835
CAS RN: 2121512-66-9
M. Wt: 313.99 g/mol
InChI Key: XONGSBLEDJXTHW-UHFFFAOYSA-N
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Description

Boronic acid pinacol esters are highly valuable building blocks in organic synthesis . They are generally stable, readily prepared, and environmentally benign organoboron reagents .


Molecular Structure Analysis

The structure of boronic esters includes a boron atom bonded to two oxygen atoms and an organic group. The planarity of the oxygen-boron-oxygen motif plays an important role in minimising steric interactions .


Chemical Reactions Analysis

Boronic esters are often used in Suzuki–Miyaura coupling reactions . Protodeboronation of pinacol boronic esters has also been reported .


Physical And Chemical Properties Analysis

Boronic esters are generally stable and readily prepared . The steric parameters of the Bpin group in boronic esters have been determined, including the A-value, ligand cone angle, and percent buried volume .

Scientific Research Applications

AXL Receptor Tyrosine Kinase Inhibition

Triazolopyrimidine Derivatives

Protodeboronation Strategies

Materials Science and Organic Electronics

Mechanism of Action

Target of Action

Boronic esters, in general, are often used in organic synthesis and are known to interact with various organic compounds .

Mode of Action

The compound is a boronic ester, which is a type of organoboron compound. These compounds are often used as reagents in Suzuki-Miyaura cross-coupling reactions . In these reactions, the boronic ester acts as a nucleophile, transferring its organic group to a palladium complex in a process known as transmetalation .

Biochemical Pathways

The Suzuki-Miyaura cross-coupling reaction, in which this compound may participate, is a key step in many synthetic pathways. This reaction allows for the formation of carbon-carbon bonds, which is a fundamental process in organic synthesis . The downstream effects of this reaction depend on the specific context in which it is used.

Pharmacokinetics

Boronic esters are generally considered to be stable and readily prepared .

Result of Action

The primary result of the action of this compound is the formation of new carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This can lead to the synthesis of a wide variety of organic compounds.

Action Environment

The action of 2-Bromo-3-methoxypyridine-5-boronic acid pinacol ester, like other boronic esters, is influenced by various environmental factors. For instance, the Suzuki-Miyaura reaction typically requires a palladium catalyst and a base . Additionally, the stability of the compound can be affected by temperature and pH .

Future Directions

Boronic esters are highly valuable in organic synthesis and their applications continue to be explored. For example, they have been used in the development of vitrimers, a new class of polymers that merges properties of thermoplastics and thermosets .

properties

IUPAC Name

2-bromo-3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BBrNO3/c1-11(2)12(3,4)18-13(17-11)8-6-9(16-5)10(14)15-7-8/h6-7H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XONGSBLEDJXTHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BBrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801140823
Record name Pyridine, 2-bromo-3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801140823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3-methoxypyridine-5-boronic acid pinacol ester

CAS RN

2121512-66-9
Record name Pyridine, 2-bromo-3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2121512-66-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 2-bromo-3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801140823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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